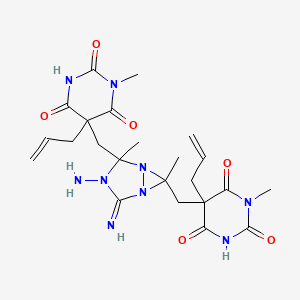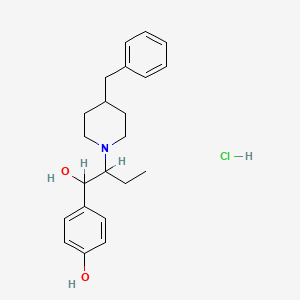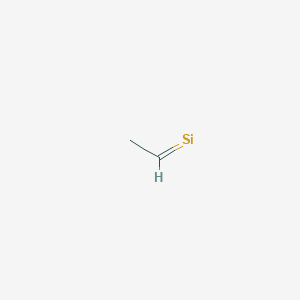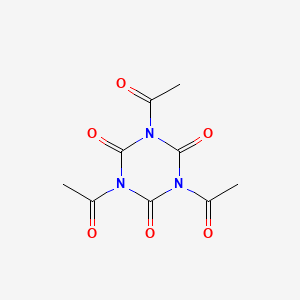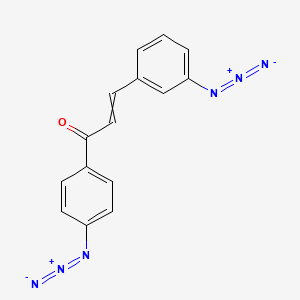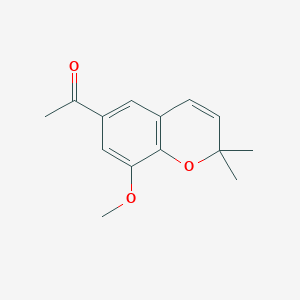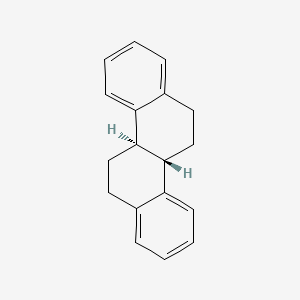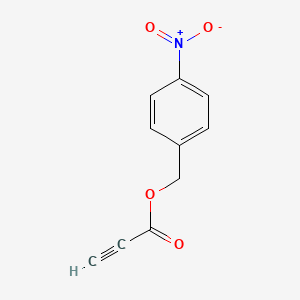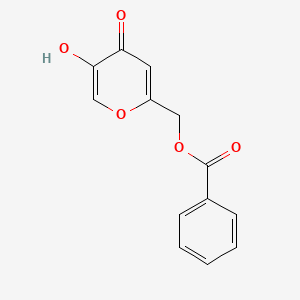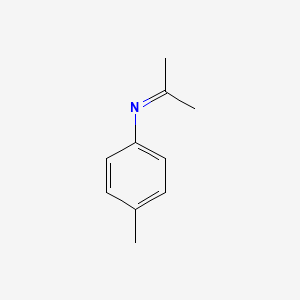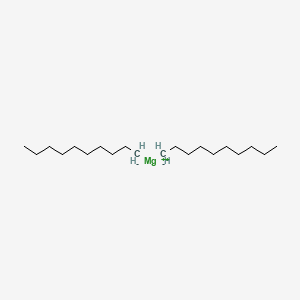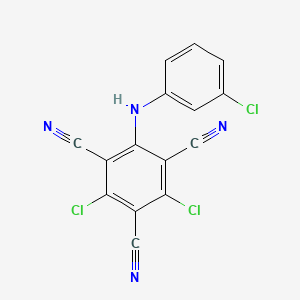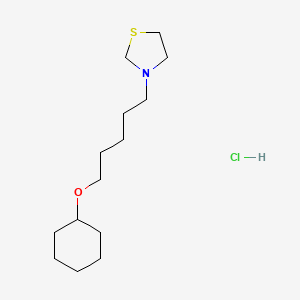
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride is a chemical compound belonging to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a cyclohexyloxypentyl group attached to the thiazolidine ring, and it is commonly used in its hydrochloride salt form for increased stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride typically involves the reaction of a thiazolidine derivative with a cyclohexyloxypentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the product through recrystallization or chromatography to remove any impurities and obtain the hydrochloride salt form.
化学反应分析
Types of Reactions
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like potassium carbonate or sodium hydroxide in organic solvents are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexyloxypentyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.
相似化合物的比较
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Oxadiazole: A five-membered ring with two nitrogen atoms and one oxygen atom, known for its diverse biological activities.
Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom, used in various medicinal applications.
Uniqueness
Thiazolidine, 3-(5-cyclohexyloxypentyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyloxypentyl group enhances its lipophilicity and stability, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
38920-87-5 |
|---|---|
分子式 |
C14H28ClNOS |
分子量 |
293.9 g/mol |
IUPAC 名称 |
3-(5-cyclohexyloxypentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H27NOS.ClH/c1-3-7-14(8-4-1)16-11-6-2-5-9-15-10-12-17-13-15;/h14H,1-13H2;1H |
InChI 键 |
WZIANVLNLVQBRU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OCCCCCN2CCSC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


